molecular formula C19H20N2O3 B11162050 3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one

3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one

Cat. No.: B11162050
M. Wt: 324.4 g/mol
InChI Key: NWHFPTVSFCZSAL-UHFFFAOYSA-N
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Description

3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of benzochromenes This compound is characterized by its unique structure, which includes a hydroxy group, a piperazine ring, and a benzochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzochromene Core: This step involves the cyclization of appropriate precursors to form the benzochromene structure.

    Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the Piperazine Ring: The piperazine ring is attached via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzochromene intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The piperazine ring can undergo substitution reactions, where different substituents replace the existing methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a hydroxylated piperazine derivative.

Scientific Research Applications

3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. The hydroxy group and piperazine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-4-pyranones: These compounds share a similar hydroxy group and pyranone structure but lack the piperazine ring.

    Olanzapine N-oxide: This compound contains a piperazine ring but differs in its overall structure and functional groups.

Uniqueness

3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one is unique due to its combination of a benzochromene core, hydroxy group, and piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]benzo[c]chromen-6-one

InChI

InChI=1S/C19H20N2O3/c1-20-8-10-21(11-9-20)12-16-17(22)7-6-14-13-4-2-3-5-15(13)19(23)24-18(14)16/h2-7,22H,8-12H2,1H3

InChI Key

NWHFPTVSFCZSAL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)O

Origin of Product

United States

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